Dspe-peg14-cooh

Drug Delivery Nanomedicine Colloidal Stability

Polydisperse PEG-lipids (Đ>1) introduce batch-to-batch variability that undermines formulation reproducibility and regulatory submissions. DSPE-PEG14-COOH is a discrete (Đ=1), single-molecular-weight conjugate that eliminates this uncertainty, ensuring consistent nanoparticle performance. - Discrete PEG14 spacer (Đ=1) simplifies analytical characterization and quality control compared to polymeric DSPE-PEG2000/5000. - Terminal carboxyl group enables site-specific covalent conjugation of amine-containing targeting ligands (antibodies, peptides, aptamers) via standard EDC/NHS chemistry. - C18 DSPE anchor provides robust, long-lived membrane insertion and prolonged blood circulation relative to shorter-chain (C14 DMG-PEG) anchors.

Molecular Formula C73H142NO26P
Molecular Weight 1480.9 g/mol
Cat. No. B15073766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDspe-peg14-cooh
Molecular FormulaC73H142NO26P
Molecular Weight1480.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C73H142NO26P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-71(77)97-67-69(100-72(78)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)68-99-101(80,81)98-38-36-74-73(79)96-66-65-95-64-63-94-62-61-93-60-59-92-58-57-91-56-55-90-54-53-89-52-51-88-50-49-87-48-47-86-46-45-85-44-43-84-42-41-83-40-39-82-37-35-70(75)76/h69H,3-68H2,1-2H3,(H,74,79)(H,75,76)(H,80,81)
InChIKeyFWZDXQXMDAFXLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DSPE-PEG14-COOH Evidence Guide


DSPE-PEG14-COOH is a PEGylated phospholipid conjugate consisting of distearoylphosphatidylethanolamine (DSPE) linked to a 14-unit polyethylene glycol (PEG) chain terminating in a carboxylic acid functional group . It is classified as a PEG-based PROTAC linker and is also utilized as a functional surfactant for the fabrication of liposomes and micelles in drug delivery and nanotechnology applications [1]. Its amphiphilic nature, driven by the hydrophobic DSPE anchor and hydrophilic PEG chain, enables it to insert into lipid bilayers, providing steric stabilization and a reactive carboxyl group for covalent conjugation of targeting ligands or payloads .

Why DSPE-PEG14-COOH Cannot Be Substituted


Generic substitution among PEG-lipid conjugates is not feasible due to critical, performance-defining differences in PEG chain length and terminal functional group. These structural parameters directly govern key properties such as critical micelle concentration (CMC), nanoparticle size, in vivo pharmacokinetics, and the capacity for bioconjugation [1]. For instance, studies show that CMC increases with longer PEG chain length, which can alter micelle stability and biodistribution [2]. Furthermore, the presence of a terminal carboxyl group versus an amine or no reactive group dictates the specific chemistry and molecules that can be conjugated, making the precise selection of DSPE-PEG14-COOH essential for achieving desired experimental outcomes .

DSPE-PEG14-COOH Comparative Evidence


PEG Chain Length Affects CMC and Size

The PEG chain length in DSPE-PEG conjugates directly impacts the critical micelle concentration (CMC) and resulting nanoparticle size. While a direct measurement for DSPE-PEG14-COOH is not available, a study on DSPE-PEG with varying chain lengths demonstrates a clear trend: longer PEG chains result in higher CMC values [1]. This class-level inference suggests that DSPE-PEG14-COOH, with its shorter 14-unit PEG chain, would exhibit a lower CMC compared to a longer analog like DSPE-PEG2000-COOH. A lower CMC indicates a greater tendency for self-assembly into stable micelles at lower concentrations, which is a critical parameter for drug delivery applications.

Drug Delivery Nanomedicine Colloidal Stability

Terminal Carboxyl Group Enables Conjugation

The terminal carboxyl group (-COOH) on DSPE-PEG14-COOH provides a specific and essential reactive handle for covalent bioconjugation that is not available on non-functionalized PEG-lipids (e.g., DSPE-PEG) and offers different reactivity than amine-terminated analogs (e.g., DSPE-PEG-NH2) . This enables the formation of stable amide bonds with primary amines using standard carbodiimide chemistry (e.g., EDC/NHS) [1]. This functional distinction is not a matter of degree but of fundamental chemical capability, making DSPE-PEG14-COOH the requisite choice for applications requiring carboxyl-specific conjugation.

Bioconjugation Targeted Drug Delivery PROTAC Synthesis

Storage Stability Profile

Vendor technical data sheets provide specific storage and stability parameters that are crucial for laboratory planning and long-term project viability. DSPE-PEG14-COOH is reported to be stable for up to 24 months when stored as recommended at -20°C in powder form [1]. This information allows for accurate assessment of shelf-life and procurement of appropriate quantities to minimize waste and ensure experimental reproducibility. While specific comparative stability data against analogs are not available, these defined parameters provide a quantitative baseline for the compound's handling.

Stability Storage Logistics

DSPE-PEG14-COOH Validated Use Cases


PROTAC Synthesis with PEG Linker

DSPE-PEG14-COOH is specifically categorized and utilized as a PEG-based PROTAC linker . Its defined PEG14 spacer provides a precise distance between the E3 ligase ligand and the target protein ligand, which is crucial for the formation of a functional ternary complex and subsequent ubiquitination. The carboxyl terminus serves as the attachment point for one of the ligands, enabling the modular synthesis of PROTACs. Procurement for this application is justified by its explicit designation for this purpose by multiple suppliers, differentiating it from general-purpose PEG-lipids.

Functionalized Liposomes for Targeted Delivery

The compound is well-suited for creating stealth liposomes with a functionalizable surface. The DSPE portion anchors the molecule within the lipid bilayer, while the PEG chain extends into the aqueous environment to create a steric barrier that reduces opsonization and prolongs circulation time . The terminal carboxyl group is then available for the covalent attachment of targeting moieties, such as antibodies or peptides, to achieve specific cell recognition . This scenario leverages the unique combination of stealth properties from the PEG chain and the reactive handle from the carboxyl group, a combination not available in simpler PEG-lipids.

PEGylated Micelles for Hydrophobic Drugs

DSPE-PEG14-COOH can self-assemble into micelles above its critical micelle concentration . The hydrophobic core formed by the DSPE tails can encapsulate hydrophobic drugs or imaging agents, while the PEG corona provides colloidal stability and biocompatibility. The carboxyl group on the micelle surface offers a site for further functionalization, such as attaching a targeting ligand. This application scenario is a direct result of the compound's amphiphilic nature and its ability to form stable nanostructures, making it a versatile tool in nanomedicine research.

Technical Documentation Hub

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